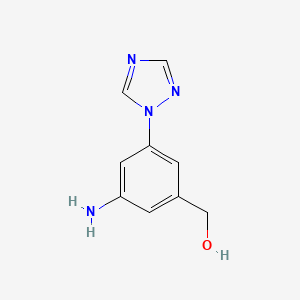
(3-アミノ-5-(1H-1,2,4-トリアゾール-1-イル)フェニル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol is a compound that features a triazole ring, which is known for its wide range of applications in medicinal chemistry and material science. The presence of both amino and hydroxyl functional groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
科学的研究の応用
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
Target of Action
Compounds with a similar structure, such as 3(5)-amino-1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in cellular signaling, gene expression, and immune response, respectively.
Mode of Action
Similar compounds like 3(5)-amino-1,2,4-triazoles typically interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
Given that similar compounds inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that this compound may affect pathways related to cellular signaling, gene expression, and immune response.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anti-cancer effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with aromatic aldehydes under microwave irradiation, which facilitates the formation of the triazole ring . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to optimize the production process and reduce costs.
化学反応の分析
Types of Reactions
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the triazole ring.
Major Products
The major products formed from these reactions include substituted triazoles, amines, and alcohols, which can be further utilized in various chemical syntheses and applications.
類似化合物との比較
Similar Compounds
3-amino-1,2,4-triazole: Known for its herbicidal properties and used in various agricultural applications.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic materials and pharmaceuticals.
3-amino-5-methylthio-1H-1,2,4-triazole: Utilized in the production of dyes and as an electrolyte additive in solar cells.
Uniqueness
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
[3-amino-5-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIIBMXFIOEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

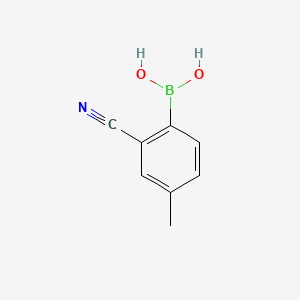
![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)
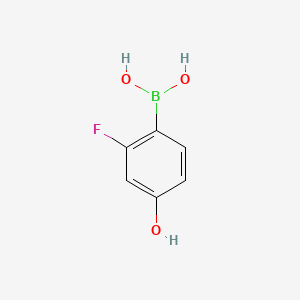
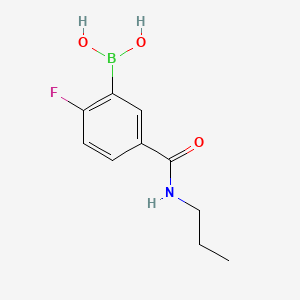


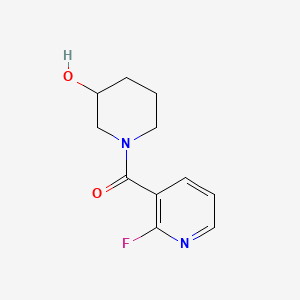
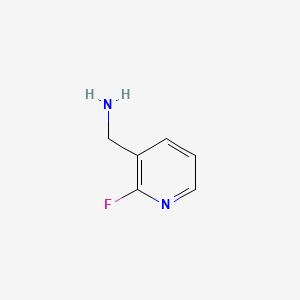
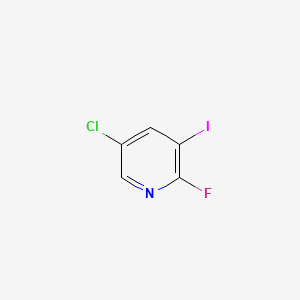
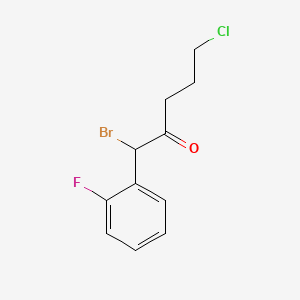
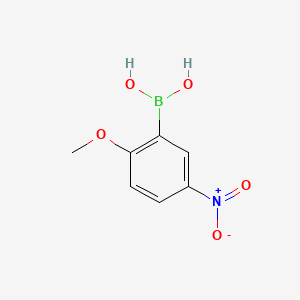
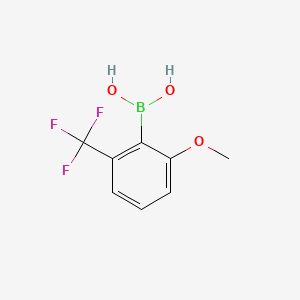
![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
